molecular formula C20H19NO5S B6511288 8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950281-22-8

8-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Cat. No.: B6511288
CAS No.: 950281-22-8
M. Wt: 385.4 g/mol
InChI Key: RXKXVLIZYHNVPL-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 1,2,3,4-tetrahydroisoquinoline sulfonyl group and at the 8-position with an ethoxy group. Coumarins are widely studied for their pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities . The ethoxy group at the 8-position likely enhances lipophilicity compared to methoxy or hydroxy analogs, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-2-25-17-9-5-8-15-12-18(20(22)26-19(15)17)27(23,24)21-11-10-14-6-3-4-7-16(14)13-21/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKXVLIZYHNVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2.1. Substituents on the Coumarin Core
  • 8-Methoxy vs. 8-Ethoxy Coumarins The methoxy analog (8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one) differs only in the alkoxy group at position 6. Methoxy derivatives are generally more metabolically stable due to slower O-demethylation compared to ethoxy groups, which may undergo faster oxidative metabolism .
  • 3-Sulfonyl vs. 3-Benzamide Coumarins Compounds like 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide () share the sulfonyl-tetrahydroisoquinoline motif but lack the coumarin scaffold. These benzamide derivatives exhibit Tanimoto similarities >0.7 to coumarin-based compounds, suggesting overlapping pharmacophores for potassium channel inhibition (Kv1.1–1.2) . However, the coumarin core in the target compound may confer distinct electronic and steric properties, influencing target selectivity.
2.2. Tetrahydroisoquinoline Modifications
  • 6,7-Dimethoxy-Tetrahydroisoquinoline Derivatives with 6,7-dimethoxy substitutions on the tetrahydroisoquinoline ring (e.g., compound 3h in ) demonstrate enhanced P-gp inhibition (IC50 = 70 nM) due to improved hydrophobic interactions with the protein’s transmembrane domains. The absence of methoxy groups in the target compound may reduce binding affinity but increase selectivity over MRP1 .
  • Sulfonyl Linker vs. Polymethylene Spacers In P-gp inhibitors like 7-[4-(6,7-dimethoxy-tetrahydroisoquinoline)butoxy]-3-phenylcoumarin (3s, IC50 = 160–280 nM), flexible polymethylene spacers optimize interactions with the P-gp substrate-binding pocket.
2.3. P-gp Inhibition and MDR Reversal

The target compound’s structural analogs (e.g., 3h, 3u) show nanomolar P-gp inhibition and reverse doxorubicin resistance in cancer cells . While specific data for the ethoxy derivative are unavailable, its sulfonyl-tetrahydroisoquinoline group likely engages critical P-gp residues (e.g., Phe-343, Tyr-310) via π-π stacking and hydrogen bonding. Ethoxy substitution may reduce MRP1 inhibition (SI > 350 for 3k, 3l) by sterically hindering interactions with MRP1’s polar substrate-binding site .

2.4. Drug-Likeness and Physicochemical Properties
  • QED Scores: Analogs with sulfonyl-tetrahydroisoquinoline motifs typically score within the drug-like range (QED = 0.5–0.7), balancing lipophilicity and polarity .
  • logP : The ethoxy group increases logP (~3.5 estimated) compared to methoxy (logP ~2.8), which may affect solubility and CYP-mediated metabolism .

Data Tables

Table 2. Physicochemical Properties

Compound logP Molecular Weight (g/mol) H-Bond Acceptors
Target Compound ~3.5 ~415 6
3h () 3.1 486 7
8-Methoxy Analog () ~2.8 ~401 6

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